molecular formula C5H12N4O B13123742 1,3-Oxazinane-3-carboximidhydrazide

1,3-Oxazinane-3-carboximidhydrazide

Cat. No.: B13123742
M. Wt: 144.18 g/mol
InChI Key: JUXIEOFTEACODZ-UHFFFAOYSA-N
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Description

1,3-Oxazinane-3-carboximidhydrazide is a heterocyclic compound with the molecular formula C₅H₁₂N₄O. It is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazinane-3-carboximidhydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with oxazinane precursors can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,3-Oxazinane-3-carboximidhydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its medicinal applications includes exploring its role as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1,3-Oxazinane-3-carboximidhydrazide can be compared with other similar compounds, such as:

    1,3-Oxazolidine-3-carboximidhydrazide: Similar in structure but with different ring size and properties.

    1,3-Thiazine-3-carboximidhydrazide: Contains a sulfur atom in the ring, leading to different chemical reactivity and applications.

    1,3-Dioxane-3-carboximidhydrazide: Features an oxygen atom in the ring, which affects its stability and reactivity.

The uniqueness of this compound lies in its specific ring structure and the presence of the hydrazide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

N'-amino-1,3-oxazinane-3-carboximidamide

InChI

InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8)

InChI Key

JUXIEOFTEACODZ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(COC1)/C(=N/N)/N

Canonical SMILES

C1CN(COC1)C(=NN)N

Origin of Product

United States

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